N-[3-(1-hydroxyethyl)phenyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[3-(1-hydroxyethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(12)9-4-3-5-10(6-9)11-8(2)13/h3-7,12H,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXFFCPMIMZRNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150700-53-1 | |
| Record name | N-[3-(1-hydroxyethyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Process Optimization
Conventional Synthetic Pathways to N-[3-(1-hydroxyethyl)phenyl]acetamide
Conventional methods for the synthesis of this compound typically involve two primary strategies: the acetylation of a pre-formed amino alcohol or the reduction of an acetylated ketone.
One common pathway commences with the acetylation of 1-(3-aminophenyl)ethanol (B1666771). This precursor, also known as 3-(1-hydroxyethyl)aniline, possesses both an amino and a hydroxyl group. googleapis.com The selective N-acetylation of the amino group can be achieved using acetylating agents like acetic anhydride (B1165640) or acetyl chloride. The reaction is often carried out in a suitable solvent and may employ a base to neutralize the acid byproduct.
A second well-established route starts from 3-aminoacetophenone. In this approach, the amino group is first acetylated to yield N-(3-acetylphenyl)acetamide. researchgate.net This intermediate ketone is then subjected to a reduction step to convert the carbonyl group into a secondary alcohol, thus forming the desired this compound. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) being a common choice due to its selectivity for ketones in the presence of amides.
The synthesis of the key precursor, 3-aminoacetophenone, is often accomplished through the reduction of 3-nitroacetophenone. researchgate.net This reduction can be carried out using methods such as catalytic hydrogenation with Raney nickel. researchgate.net
Green Chemistry Approaches for Sustainable Synthesis
Catalytic reductive acetylation presents a more atom-economical and streamlined approach. While specific examples for this compound are not extensively documented, the general strategy involves the reaction of a nitro or amino compound with an acetyl source in the presence of a catalyst and a reducing agent. This can potentially be a one-pot reaction, thereby reducing the number of synthetic steps and associated waste. For instance, catalytic transfer hydrogenation has been explored for the reduction of acetophenone (B1666503) derivatives using ruthenium complexes, which could be adapted for the reduction of N-(3-acetylphenyl)acetamide. google.com
A significant advancement in green synthesis is the development of solvent-free reaction conditions. The acetylation of amines and alcohols can often be performed neatly (without a solvent), which eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. nih.govresearchgate.net The acetylation of 1-(3-aminophenyl)ethanol with acetic anhydride can be conducted under solvent-free conditions, often with gentle heating, to produce this compound in high yield. orientjchem.org This method is highly atom-economical as the only byproduct is acetic acid, which can theoretically be recovered and reused.
Chemo- and Regioselective Transformations in Synthesis
The synthesis of this compound inherently involves chemo- and regioselective transformations.
In the pathway starting from 1-(3-aminophenyl)ethanol, the N-acetylation must be selective for the amino group over the hydroxyl group. The higher nucleophilicity of the amine compared to the alcohol allows for this chemoselectivity, particularly under controlled conditions. The use of specific acylating agents and reaction conditions can further enhance this selectivity. google.com
Conversely, in the pathway starting from N-(3-acetylphenyl)acetamide, the reduction of the ketone must be chemoselective, leaving the amide functional group intact. Hydride reducing agents like sodium borohydride are well-suited for this purpose as they are generally unreactive towards amides.
Regioselectivity is primarily determined by the starting material, with the substituents positioned at the 1 and 3 positions of the phenyl ring. Any subsequent reactions on the aromatic ring would need to consider the directing effects of the existing substituents.
Enantioselective Synthesis of Chiral this compound
The presence of a chiral center at the carbinol carbon of the hydroxyethyl (B10761427) group means that this compound can exist as two enantiomers, (R) and (S). The synthesis of enantiomerically pure forms is of significant interest.
One major approach is the enantioselective reduction of the prochiral ketone, N-(3-acetylphenyl)acetamide. This can be achieved using chiral catalysts, such as those based on ruthenium, in asymmetric transfer hydrogenation reactions. researchgate.net These catalytic systems utilize a chiral ligand to direct the hydride transfer to one face of the ketone, leading to a preponderance of one enantiomer. The effectiveness of various chiral catalysts can be compared based on the enantiomeric excess (ee) achieved.
| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) |
| Chiral Ruthenium Complexes | Ketones | (R) or (S)-Alcohol | Often >90% |
| Organocatalysts (e.g., proline derivatives) with Trichlorosilane | Ketimines | Chiral Amines | Up to 93% |
This table presents generalized data for the enantioselective reduction of ketones and related compounds, indicating the potential for high enantioselectivity in the synthesis of chiral this compound.
Another powerful technique for obtaining enantiomerically pure compounds is enzymatic resolution. nih.govresearchgate.net A racemic mixture of this compound can be subjected to an enzymatic reaction, such as acetylation, where a lipase (B570770) selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Alternatively, enzymatic hydrolysis of a racemic ester derivative can be employed.
Role as a Synthetic Intermediate in Complex Molecule Construction
While direct and extensive documentation is limited, the structural motifs present in this compound suggest its potential as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. The presence of a secondary alcohol, an amide, and an aromatic ring provides multiple points for further functionalization. For instance, the hydroxyl group can be a handle for esterification or etherification, while the amide and aromatic ring can undergo various transformations. Phenylacetamide derivatives are known to be incorporated into a wide range of biologically active compounds. nih.govrsc.org
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For N-[3-(1-hydroxyethyl)phenyl]acetamide, a combination of one-dimensional and two-dimensional NMR techniques offers a complete assignment of its proton and carbon skeletons.
It is important to note that the following spectral data are based on computational predictions, as complete experimental spectra for this specific compound are not widely available in published literature. These predictions, however, are grounded in well-established principles of NMR spectroscopy and provide a reliable framework for structural analysis.
Proton (¹H) NMR Spectral Analysis
The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, providing key insights into the molecular structure.
The aromatic region is expected to show complex splitting patterns characteristic of a meta-substituted benzene (B151609) ring. The proton on C2' (ortho to the acetamido group) would likely appear as a singlet or a finely split triplet, while the protons on C4', C5', and C6' would exhibit more complex multiplets due to their respective couplings.
The ethyl group attached to the phenyl ring gives rise to a quartet for the methine proton (-CH(OH)) and a doublet for the methyl protons (-CH3). The hydroxyl proton (-OH) would appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. The amide proton (N-H) is also expected to be a singlet, with its resonance influenced by hydrogen bonding. The acetyl methyl protons (-COCH3) would be observed as a sharp singlet in the upfield region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| -COCH₃ | ~2.15 | Singlet | N/A |
| -CH(OH)CH ₃ | ~1.45 | Doublet | ~6.5 |
| -CH (OH)CH₃ | ~4.85 | Quartet | ~6.5 |
| Ar-H (C2') | ~7.50 | Singlet/Triplet | |
| Ar-H (C4') | ~7.05 | Multiplet | |
| Ar-H (C5') | ~7.25 | Multiplet | |
| Ar-H (C6') | ~7.35 | Multiplet | |
| -OH | Variable | Broad Singlet | N/A |
| -NH | ~8.00 | Singlet | N/A |
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and the nature of its attached atoms.
The carbonyl carbon of the amide group is expected to be the most downfield signal due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. The aromatic carbons will appear in the typical range for benzene derivatives, with the carbon bearing the hydroxylated ethyl group (C1') and the carbon bearing the acetamido group (C3') showing distinct shifts from the other aromatic carbons. The carbons of the ethyl group and the acetyl methyl group will be found in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -C =O | ~169.0 |
| Ar-C 1' | ~145.0 |
| Ar-C 2' | ~118.0 |
| Ar-C 3' | ~139.0 |
| Ar-C 4' | ~129.0 |
| Ar-C 5' | ~120.0 |
| Ar-C 6' | ~119.0 |
| -C H(OH)CH₃ | ~70.0 |
| -CH(OH)C H₃ | ~25.0 |
| -COC H₃ | ~24.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations are expected between the methine proton of the ethyl group and the adjacent methyl protons. Within the aromatic ring, correlations between adjacent protons (e.g., C4'-H with C5'-H, and C5'-H with C6'-H) would be observed, helping to confirm their assignments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals as listed in Tables 1 and 2. For instance, the signal for the -CH(OH) proton at ~4.85 ppm would show a cross-peak with the carbon signal at ~70.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular framework. Key HMBC correlations would include:
The acetyl methyl protons (-COCH3) to the carbonyl carbon (-C=O).
The amide proton (N-H) to the carbonyl carbon and the aromatic carbon at C3'.
The methine proton of the ethyl group (-CH(OH)) to the aromatic carbon C1' and the methyl carbon of the ethyl group.
The aromatic protons to their neighboring carbons, which helps in unambiguously assigning the substitution pattern.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.
Functional Group Vibrational Analysis
The IR and Raman spectra of this compound would be characterized by the vibrational modes of its key functional groups.
Amide Group: A strong absorption in the IR spectrum between 1650 and 1680 cm⁻¹ is expected for the C=O stretching vibration (Amide I band). The N-H stretching vibration should appear as a sharp to broad band in the region of 3300-3500 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed around 1550 cm⁻¹.
Hydroxyl Group: A broad O-H stretching band is anticipated in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, with its broadness indicating hydrogen bonding.
Aromatic Ring: C-H stretching vibrations of the benzene ring are expected above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region.
Alkyl Groups: C-H stretching vibrations of the methyl and methine groups will be observed in the 2850-3000 cm⁻¹ range.
Table 3: Predicted Key IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |
| N-H Stretch (Amide) | 3300-3500 | Medium, Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-3000 | Medium |
| C=O Stretch (Amide I) | 1650-1680 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium to Weak |
| N-H Bend (Amide II) | 1530-1570 | Medium |
| C-O Stretch (Alcohol) | 1050-1150 | Medium |
The Raman spectrum would complement the IR data. While the C=O stretch is typically strong in the IR, the aromatic ring vibrations are often more prominent in the Raman spectrum. The symmetric breathing mode of the benzene ring would be a particularly characteristic Raman signal. nih.govresearchgate.net Studies on similar molecules like acetanilide (B955) have shown characteristic Raman bands for the amide and phenyl groups. aps.orgnih.govresearching.cn
Intermolecular Hydrogen Bonding Characterization (e.g., amide N-H, hydroxyl O-H)
The presence of both a hydroxyl (-OH) group and a secondary amide (-NH) group makes this compound capable of participating in extensive intermolecular hydrogen bonding. These interactions can significantly influence the physical properties of the compound and are observable in its vibrational spectra.
The broadness of the O-H and N-H stretching bands in the IR spectrum is a direct consequence of hydrogen bonding. In a condensed phase, these groups can act as hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen can act as hydrogen bond acceptors. This can lead to the formation of dimeric structures or extended polymeric chains.
In a related molecule, N-(3-hydroxyphenyl)acetamide, crystallographic studies have confirmed the presence of a hydrogen-bond network. This suggests that this compound would also exhibit a structured arrangement in the solid state, stabilized by a network of hydrogen bonds involving the amide and hydroxyl functionalities. The precise nature and strength of these bonds would be reflected in the specific frequencies and shapes of the O-H and N-H stretching bands in the IR and Raman spectra.
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry is a fundamental analytical technique used to determine the mass-to-charge ratio of ions, which allows for the elucidation of a compound's molecular weight and elemental composition. Advanced techniques such as tandem mass spectrometry can further be used to fragment the molecule and analyze its constituent parts, providing definitive structural confirmation.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. For this compound (C₁₀H₁₃NO₂), the theoretical monoisotopic mass is 179.09463 Da.
While specific experimental HRMS data from peer-reviewed literature is not available, predicted data exists. The predicted collision cross section (CCS) values, which relate to the ion's shape in the gas phase, have been calculated for various adducts using computational methods. These predictions can be valuable for tentative identification in complex mixtures when compared against experimental data. uni.lu
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 180.10192 |
| [M+Na]⁺ | 202.08386 |
| [M-H]⁻ | 178.08736 |
| [M+NH₄]⁺ | 197.12846 |
| [M+K]⁺ | 218.05780 |
| [M+H-H₂O]⁺ | 162.09190 |
| Data sourced from computational predictions. uni.lu |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (such as the [M+H]⁺ ion) to generate a characteristic pattern of product ions. This fragmentation pattern serves as a fingerprint for the molecule's structure.
A detailed experimental MS/MS fragmentation pathway for this compound has not been published. However, based on its chemical structure, a hypothetical fragmentation pattern can be proposed. Likely fragmentation events under collision-induced dissociation would include:
Loss of water (H₂O): A neutral loss of 18.0106 Da from the parent ion, resulting from the elimination of the benzylic hydroxyl group.
Loss of the acetyl group (C₂H₂O): A neutral loss of 42.0106 Da.
Cleavage of the ethyl group: Breakage of the C-C bond between the phenyl ring and the hydroxyethyl (B10761427) group.
Confirmation of these pathways would require experimental MS/MS analysis.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions that dictate the crystal packing.
A search of crystallographic databases reveals no publicly available crystal structure for this compound or its direct derivatives. Therefore, a detailed analysis of its solid-state characteristics is not possible at this time. For illustrative purposes, studies on other acetamide (B32628) derivatives, such as 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, demonstrate the type of detailed analysis that X-ray crystallography provides, including the identification of hydrogen-bonding networks and the planarity of the molecule's core structure. nih.gov
Crystal Packing and Lattice Interactions
Without an experimentally determined crystal structure, any discussion of the crystal packing and lattice interactions of this compound remains speculative. Based on its functional groups (an amide and a hydroxyl group), it is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds. The N-H of the amide and the O-H of the hydroxyl group would act as hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen would serve as acceptors.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of N-[3-(1-hydroxyethyl)phenyl]acetamide. These calculations solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy.
The electronic character of this compound is dictated by the arrangement of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen and oxygen atoms of the acetamide (B32628) group, which act as electron-donating centers. Conversely, the LUMO is likely to be distributed over the carbonyl group and the phenyl ring, which can act as electron-accepting regions.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. xisdxjxsu.asia For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl and hydroxyl groups, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the amide and hydroxyl groups, marking them as sites for nucleophilic interaction.
Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Acetanilide (B955)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.10 |
| HOMO-LUMO Gap | 5.15 |
Note: This data is illustrative for a similar aromatic amide and not specific to this compound, for which specific computational studies are not publicly available.
The presence of several rotatable bonds in this compound—specifically the C-N bond of the amide, the C-C bond connecting the phenyl ring to the hydroxyethyl (B10761427) group, and the C-O bond of the hydroxyl group—gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule (i.e., the global and local energy minima) and the energy barriers for interconversion between them.
The rotation around the C-N amide bond is of particular importance. Due to the partial double bond character of the C-N bond resulting from resonance, this rotation is typically hindered, leading to the existence of cis and trans isomers relative to the carbonyl group. worldscientific.com For acetanilide derivatives, the trans conformation, where the phenyl ring and the carbonyl oxygen are on opposite sides of the C-N bond, is generally found to be significantly more stable than the cis conformation. worldscientific.com Theoretical calculations for acetanilide itself predict the trans isomer to be more stable by approximately 2.8 kcal/mol, with a rotational barrier of about 14.8 kcal/mol. worldscientific.com
A potential energy surface scan, where the energy is calculated as a function of the dihedral angle of a specific bond, can map out the energy landscape. For this compound, such scans would reveal the preferred orientations of the hydroxyethyl and acetamide substituents relative to the phenyl ring. The most stable conformer would be the one that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as hydrogen bonding between the hydroxyl hydrogen and the carbonyl oxygen.
Quantum chemical calculations can predict various spectroscopic properties, providing valuable data for the interpretation of experimental spectra.
Theoretical NMR Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts. libretexts.org By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the ¹H and ¹³C NMR spectra. These predicted shifts, when compared to experimental data, can help confirm the molecular structure and assign specific resonances to individual atoms. For this compound, theoretical calculations would predict distinct chemical shifts for the aromatic protons based on their position relative to the electron-withdrawing acetamide group and the hydroxyethyl group. The protons of the methyl and methine groups of the hydroxyethyl substituent would also have characteristic predicted shifts.
Theoretical IR Shifts: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of harmonic vibrational modes that correspond to the peaks observed in an Infrared (IR) spectrum. researchgate.net For this compound, key predicted vibrational modes would include the N-H stretch, the C=O (Amide I) stretch, the N-H bend coupled with C-N stretch (Amide II), the O-H stretch, and various C-H and C-C stretching and bending modes of the aromatic ring and alkyl chain. semanticscholar.org Comparing the calculated frequencies (often scaled to correct for anharmonicity and other systematic errors) with an experimental IR spectrum aids in the assignment of the observed bands.
Table 2: Representative Predicted and Experimental Vibrational Frequencies for a Substituted Acetanilide
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |
| N-H Stretch | 3350 | 3365 | Stretching of the amide N-H bond |
| C=O Stretch (Amide I) | 1670 | 1668 | Stretching of the carbonyl C=O bond |
| N-H Bend (Amide II) | 1540 | 1545 | Bending of the N-H bond |
| O-H Stretch | 3400 | 3410 | Stretching of the hydroxyl O-H bond |
Note: This data is illustrative and based on typical values for similar compounds.
Molecular Dynamics Simulations
While quantum chemical calculations typically model a single molecule in the gas phase or with an implicit solvent model, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior in an explicit solvent environment over time.
MD simulations can explore the conformational landscape of this compound in a solvent, such as water. By simulating the trajectory of the molecule over nanoseconds or longer, one can observe transitions between different conformational states. This provides a more realistic view of the molecule's flexibility than static quantum chemical calculations. The simulations can reveal the populations of different conformers at a given temperature and how quickly the molecule transitions between them. For this compound in an aqueous solution, MD simulations would likely show rapid rotations around the C-C and C-O single bonds of the hydroxyethyl group, while the C-N amide bond rotation would be a much rarer event.
The solvent can have a significant impact on the structure and conformational preferences of a molecule. MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules (e.g., water). These interactions include hydrogen bonding and van der Waals forces. For this compound, the polar amide and hydroxyl groups would be expected to form strong hydrogen bonds with water molecules. researchgate.net These interactions can stabilize certain conformations over others. For instance, solvent molecules can form hydrogen-bond bridges that stabilize a particular orientation of the hydroxyethyl group relative to the acetamide group. The radial distribution function (RDF) can be calculated from the MD trajectory to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing a detailed picture of the solvation shell.
In Silico Property Prediction (e.g., topological polar surface area, lipophilicity)
In silico prediction of molecular properties is a cornerstone of modern drug discovery and chemical research, allowing for the rapid assessment of a compound's likely behavior. Key properties such as topological polar surface area (TPSA) and lipophilicity (often expressed as LogP) are critical for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. This descriptor is a good predictor of a drug's ability to permeate cell membranes. nih.gov Molecules with a TPSA of less than 140 Ų are generally considered to have good cell membrane permeability. Furthermore, a TPSA below 90 Ų is often required for a compound to cross the blood-brain barrier. nih.govresearchgate.net While specific, experimentally validated data for this compound is not readily available, computational tools can predict these values. The properties for structurally related acetamide compounds are available and provide context for the expected values of the target compound.
Lipophilicity (LogP): Lipophilicity is a measure of a compound's solubility in fats, oils, and non-polar solvents. It is a crucial factor in determining how a drug distributes itself in the body and how it interacts with biological membranes. The partition coefficient, LogP (the logarithm of the ratio of the concentration of a compound in a mixture of two immiscible phases, typically octanol and water), is the most common metric for lipophilicity. youtube.comresearchgate.net
Below is a table of computationally predicted properties for compounds structurally related to this compound, which can serve as an estimate of its own physicochemical profile.
| Compound Name | Topological Polar Surface Area (TPSA) | Lipophilicity (XLogP3) | Reference |
|---|---|---|---|
| N-[2-hydroxy-4-(1-hydroxyethyl)phenyl]acetamide | 69.5 Ų | 0.6 | nih.gov |
| N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide | 72.8 Ų | -0.1 | nih.gov |
| N-hydroxy-N-phenylacetamide | 40.5 Ų | 0.8 | nih.gov |
Molecular Docking Studies for Biochemical Interaction Mechanisms (e.g., with receptor domains)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently employed in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme, at the atomic level. acs.org
The process involves placing the ligand into the binding site of the target protein and calculating the binding affinity, or scoring, which estimates the strength of the interaction. These studies can reveal key binding modes and identify crucial interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex. orientjchem.orgnih.gov
While specific molecular docking studies for this compound are not detailed in available research, studies on related acetanilide and acetamide derivatives have been performed to explore their potential as inhibitors of various enzymes. For instance, docking studies on novel acetanilide derivatives have been used to investigate their binding mechanism with cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory activity. orientjchem.orgsemanticscholar.org Similarly, other acetamide-containing compounds have been docked against targets like acetylcholinesterase to explore their potential in treating Alzheimer's disease. nih.gov
A hypothetical docking study for this compound would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized for energy.
Selection of the Protein Target: A protein of interest (e.g., an enzyme implicated in a disease) would be selected, and its 3D structure obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using software like AutoDock or GOLD, the ligand would be placed into the active site of the protein to find the best binding poses. orientjchem.orgnih.gov
Analysis of Results: The resulting poses would be analyzed to determine the binding energy and the specific amino acid residues involved in the interaction, providing insights into the compound's potential biological activity. nih.gov
Such studies are instrumental in rational drug design, helping to prioritize compounds for synthesis and biological testing.
Chemical Reactivity and Reaction Mechanisms
Hydroxyl Group Reactivity
The secondary alcohol is a versatile functional group that can undergo both oxidation and substitution reactions, serving as a key site for molecular modification.
The secondary hydroxyl group of N-[3-(1-hydroxyethyl)phenyl]acetamide can be oxidized to the corresponding ketone, N-(3-acetylphenyl)acetamide. This transformation can be achieved using a variety of oxidizing agents. The choice of reagent determines the selectivity and efficiency of the reaction, with milder reagents being preferable to avoid over-oxidation or side reactions involving the amide or aromatic ring.
Common oxidizing agents for this type of transformation include chromium-based reagents like pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC), as well as non-chromium-based reagents such as Dess-Martin periodinane (DMP) and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base). The general mechanism for these oxidations involves the formation of an intermediate ester (e.g., a chromate ester) or a sulfur ylide, followed by an elimination step that removes the hydrogen from the carbon bearing the hydroxyl group, resulting in the formation of a carbonyl group.
Table 1: Common Oxidation Reactions of Secondary Alcohols
| Oxidizing Agent | Typical Reaction Conditions | Product |
| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), Room temperature | N-(3-acetylphenyl)acetamide |
| Dess-Martin periodinane (DMP) | Dichloromethane (CH₂Cl₂), Room temperature | N-(3-acetylphenyl)acetamide |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C to Room temperature | N-(3-acetylphenyl)acetamide |
The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, or can be promoted by coupling agents like dicyclohexylcarbodiimide (DCC). The mechanism of acid-catalyzed esterification (Fischer esterification) involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water.
Etherification, the formation of an ether linkage, can be accomplished through reactions such as the Williamson ether synthesis. This process involves the deprotonation of the hydroxyl group with a strong base, like sodium hydride (NaH), to form an alkoxide intermediate. This nucleophilic alkoxide then reacts with an alkyl halide (e.g., methyl iodide) in an SN2 reaction to yield the corresponding ether.
Table 2: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents | Catalyst/Base | Product Type |
| Esterification | Acetic anhydride (B1165640) | Pyridine | 1-(3-acetamidophenyl)ethyl acetate |
| Esterification | Benzoyl chloride | Triethylamine | 1-(3-acetamidophenyl)ethyl benzoate |
| Etherification | Methyl iodide | Sodium hydride | N-[3-(1-methoxyethyl)phenyl]acetamide |
| Etherification | Benzyl (B1604629) bromide | Potassium tert-butoxide | N-[3-(1-(benzyloxy)ethyl)phenyl]acetamide |
Amide Group Transformations
The amide functional group in this compound is relatively stable but can undergo transformations under specific conditions, primarily involving cleavage of the amide bond or reactions at the nitrogen atom.
The amide bond can be hydrolyzed to yield 3-(1-hydroxyethyl)aniline and acetic acid. This reaction can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis: The mechanism typically involves the initial protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine yield the carboxylic acid and the protonated amine. The rate of acid-catalyzed hydrolysis is dependent on the concentration of the acid and the temperature.
Base-catalyzed hydrolysis: In this mechanism, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The breakdown of this intermediate to form the carboxylate and the amine is often the rate-determining step. The reaction is generally irreversible as the final carboxylate anion is resonance-stabilized and unreactive towards the amine.
The kinetics of amide hydrolysis can be influenced by factors such as pH, temperature, and the presence of substituents on the aromatic ring. Generally, the hydrolysis of amides is a slow process and requires forcing conditions such as high temperatures and concentrated acid or base. psu.edu
While direct N-alkylation of secondary amides can be challenging due to the decreased nucleophilicity of the nitrogen atom, it can be achieved under certain conditions. researchgate.netsemanticscholar.org The reaction often requires a strong base to deprotonate the amide nitrogen, forming an amidate anion, which is a more potent nucleophile. This anion can then react with an alkylating agent. google.com However, O-alkylation can be a competing reaction. researchgate.netsemanticscholar.org
N-acylation, the introduction of a second acyl group to the nitrogen, to form an imide, is also possible. This typically requires a strong acylating agent and may be facilitated by a catalyst.
Table 3: Potential N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagents | Base/Catalyst | Potential Product |
| N-Alkylation | Methyl iodide | Sodium hydride | N-methyl-N-[3-(1-hydroxyethyl)phenyl]acetamide |
| N-Acylation | Acetic anhydride | Pyridine, heat | N-acetyl-N-[3-(1-hydroxyethyl)phenyl]acetamide (an imide) |
Aromatic Ring Functionalization and Derivatization
Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur primarily at the positions ortho and para to the acetamido group (positions 2, 4, and 6). However, steric hindrance from the adjacent substituents may influence the regioselectivity.
Table 4: Predicted Products of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | N-[4-nitro-3-(1-hydroxyethyl)phenyl]acetamide and N-[2-nitro-5-(1-hydroxyethyl)phenyl]acetamide |
| Bromination | Br₂, FeBr₃ | N-[4-bromo-3-(1-hydroxyethyl)phenyl]acetamide and N-[2-bromo-5-(1-hydroxyethyl)phenyl]acetamide |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | N-[4-acetyl-3-(1-hydroxyethyl)phenyl]acetamide and N-[2-acetyl-5-(1-hydroxyethyl)phenyl]acetamide |
Stereochemical Aspects of Chemical Transformations
The 1-hydroxyethyl group of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. This introduces the possibility of stereoisomerism, with the compound existing as a racemic mixture of (R)- and (S)-enantiomers.
Chemical transformations involving this chiral center or occurring in its vicinity can exhibit stereoselectivity or stereospecificity. For instance, reactions that proceed via a mechanism influenced by the existing stereochemistry of the starting material can lead to the preferential formation of one diastereomer over another.
Asymmetric Synthesis: The synthesis of enantiomerically pure (R)- or (S)-N-[3-(1-hydroxyethyl)phenyl]acetamide can be achieved through various asymmetric synthesis strategies. One common approach is the asymmetric reduction of the corresponding ketone, N-(3-acetylphenyl)acetamide. This can be accomplished using chiral reducing agents or catalysts that favor the formation of one enantiomer.
Diastereoselective Reactions: When the chiral this compound is used as a substrate in subsequent reactions, the existing stereocenter can influence the stereochemical outcome of newly formed chiral centers. This diastereoselective influence is a critical aspect in the synthesis of complex molecules with multiple stereocenters. The hydroxyl group, in particular, can play a significant role in directing reactions through coordination with reagents or by sterically hindering certain reaction pathways.
While specific research on the stereochemical aspects of chemical transformations of this compound is limited, the principles of asymmetric synthesis and diastereoselective reactions are well-established and would apply to this chiral molecule.
Structure Activity Relationship Sar in Biochemical Interactions Non Clinical Focus
Ligand-Receptor Binding Mechanisms (in vitro studies of molecular recognition, e.g., hNMDA receptor interaction)
While specific in vitro studies on the direct interaction of N-[3-(1-hydroxyethyl)phenyl]acetamide with the human N-methyl-D-aspartate (hNMDA) receptor are not extensively documented in publicly available literature, the structural features of the compound—a phenyl ring, an acetamide (B32628) group, and a hydroxyethyl (B10761427) group—suggest potential for various non-covalent interactions that are fundamental to ligand-receptor binding.
General principles of molecular recognition involve a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. The phenyl ring of this compound can participate in hydrophobic and π-π stacking interactions with aromatic residues within a receptor's binding pocket. The acetamide and hydroxyethyl moieties provide opportunities for hydrogen bonding. The carbonyl oxygen and the N-H group of the acetamide, as well as the hydroxyl group of the hydroxyethyl substituent, can act as hydrogen bond acceptors and donors, respectively.
Studies on related N-phenylacetamide derivatives have shown their capacity to bind to various receptors. For instance, derivatives of N-phenylacetamide containing 4-arylthiazole moieties have been synthesized and evaluated for their biological activities. nih.gov Similarly, research on 3-phenylpiperidines, which share the phenyl group, has explored their dopaminergic activity, indicating that substitutions on the phenyl ring influence receptor affinity and selectivity. nih.gov For the NMDA receptor specifically, it is known to have multiple binding sites, including a glutamate (B1630785) binding site, a glycine (B1666218) co-agonist site, and a channel-blocking site. nih.gov Compounds with aromatic rings and hydrogen bonding capabilities can potentially interact with these sites. For example, antagonists of the NMDA receptor often contain aromatic moieties that fit into specific pockets of the receptor complex. biorxiv.org
Although direct binding data for this compound at the hNMDA receptor is scarce, molecular docking simulations could provide theoretical insights into its potential binding mode and affinity. Such computational studies are instrumental in predicting the interactions between a ligand and a receptor, guiding further experimental investigation.
Enzyme Modulation and Inhibition Mechanisms (in vitro, focusing on molecular interaction, not therapeutic effect)
The structural motifs of this compound suggest it may act as a modulator or inhibitor of various enzymes through molecular interactions with their active or allosteric sites.
In vitro studies on N-acetyl-m-aminophenol (AMAP), a regioisomer of this compound, have demonstrated enzyme modulating effects. Specifically, AMAP was found to inhibit the protein degradation of Cytochrome P450 3A (CYP3A), leading to an induction of its activity. nih.gov This effect was shown to be dependent on the specific chemical structure, as another analog, p-acetamidobenzoic acid, did not show the same effect. nih.gov This highlights how small structural changes can significantly alter a compound's interaction with an enzyme.
The phenolic hydroxyl group and the acetamide linkage are common features in many enzyme inhibitors. Phenolic compounds, in general, are known to inhibit enzymes like α-amylase and trypsin through covalent attachment to reactive nucleophilic sites in the enzymes, leading to a reduction in their activity. bldpharm.com Acetamide-containing compounds have also been explored as enzyme inhibitors. For example, certain acetamide derivatives have been studied as inhibitors of matrix metalloproteinases and monoamine oxidase. nih.govnih.gov
The mechanism of enzyme inhibition can be competitive, non-competitive, or uncompetitive, which can be determined through enzyme kinetic studies. nih.gov For instance, N-substituted-acetylpyrrolidine derivatives have been shown to inhibit α-glucosidase and α-amylase through a mixed-type inhibition. researchgate.net Molecular docking studies can further elucidate the binding interactions within the enzyme's active site that lead to inhibition. For example, docking studies of hydroxy-3-phenylcoumarins have helped to understand their inhibitory activity against tyrosinase, elastase, and collagenase. nih.gov
Interactive Data Table: Enzyme Inhibition by Related Acetamide Derivatives
| Compound Class | Target Enzyme | Inhibition Type | Reference |
|---|---|---|---|
| N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives | Matrix Metalloproteinases (MMPs) | Not specified | nih.gov |
| N-substituted-acetylpyrrolidine derivatives | α-glucosidase, α-amylase | Mixed-type | researchgate.net |
Quantitative Structure-Activity Relationships (QSAR) Modeling for Biochemical Interactions
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a specific biochemical interaction.
For acetamide derivatives, various QSAR studies have been conducted to elucidate the relationship between their structural properties and their biological activities. These studies typically involve calculating a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model.
For example, a QSAR study on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives as matrix metalloproteinase inhibitors utilized 2D autocorrelation descriptors to model their inhibitory activity. nih.gov Another study on novel NSAID acetaminophen (B1664979) conjugates with amino acid linkers developed a statistically significant QSAR model to describe their anti-inflammatory properties. nih.gov These models can provide insights into which molecular properties are crucial for activity. For instance, a 3D-QSAR study on aminophenyl benzamide (B126) derivatives as histone deacetylase inhibitors suggested that hydrophobic character and hydrogen bond donating groups positively contribute to their inhibitory potency. nih.gov
Interactive Data Table: Examples of QSAR Studies on Acetamide Derivatives
| Compound Series | Biological Activity | Key Descriptors/Findings | Reference |
|---|---|---|---|
| N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives | Matrix Metalloproteinase Inhibition | 2D autocorrelation descriptors | nih.gov |
| NSAID acetaminophen conjugates | Anti-inflammatory | Statistically significant model with R²=0.891 | nih.gov |
| Aminophenyl benzamide derivatives | Histone Deacetylase Inhibition | Hydrophobic character and hydrogen bond donors are important | nih.gov |
Stereochemical Influence on Biochemical Interaction Potency
This compound possesses a chiral center at the carbon atom of the hydroxyethyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-N-[3-(1-hydroxyethyl)phenyl]acetamide and (S)-N-[3-(1-hydroxyethyl)phenyl]acetamide. bldpharm.com The spatial arrangement of atoms in these enantiomers can significantly influence their interaction with chiral biological macromolecules like receptors and enzymes, often leading to differences in potency and efficacy.
The separation of enantiomers is crucial for evaluating their individual biological activities. researchgate.net Techniques like chiral high-performance liquid chromatography (HPLC) are commonly used for this purpose. nih.govnih.gov The commercial availability of the (R)-enantiomer of this compound suggests that its stereochemistry is a recognized factor in its potential applications. bldpharm.com
The differential activity of enantiomers is a well-established principle in pharmacology and biochemistry. For instance, the stereoisomers of cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, a compound with structural similarities, exhibit vastly different affinities for opioid receptors and pharmacological activities. windows.net One isomer was found to be one of the most potent opiates known, while another acted as a weak antagonist. windows.net This dramatic difference underscores the importance of stereochemistry in molecular recognition.
The underlying reason for these differences lies in the three-dimensional nature of binding sites in proteins. An enzyme or receptor provides a specific chiral environment, and only one enantiomer may fit optimally and establish the necessary interactions for a biological effect. Molecular modeling and docking studies can help visualize and predict how different enantiomers orient themselves within a binding site, providing a rationale for observed differences in potency.
While specific studies on the differential biochemical potency of the (R) and (S) enantiomers of this compound are not widely reported, it is highly probable that they would exhibit different activities in various in vitro assays due to the principles of stereospecificity in ligand-protein interactions.
Advanced Derivatives and Analog Synthesis
Design Principles for Structural Modification
The rational design of derivatives of N-[3-(1-hydroxyethyl)phenyl]acetamide is guided by established medicinal chemistry principles, primarily structure-activity relationships (SAR) and bioisosterism. The objective is to create new molecules with improved biological properties while addressing potential liabilities of the lead compound. cambridgemedchemconsulting.com
Key design principles include:
Modulation of Physicochemical Properties: Modifications are often intended to alter lipophilicity, polarity, and hydrogen bonding capacity. For instance, introducing polar groups can increase solubility, while fine-tuning lipophilicity can impact cell permeability and plasma protein binding.
Enhancement of Metabolic Stability: The parent compound may be susceptible to metabolic transformations, such as oxidation of the secondary alcohol or hydrolysis of the amide bond. Design strategies may involve replacing metabolically labile groups with more robust alternatives or introducing blocking groups (e.g., fluorine) at sites of metabolism. princeton.edu
Bioisosteric Replacement: This is a cornerstone strategy where a functional group is replaced by another group with similar physical or chemical properties to produce broadly similar biological effects. benthamscience.com This can be used to improve potency, selectivity, or pharmacokinetics. nih.gov For example, the hydroxyl group or the amide linker can be replaced with various bioisosteres to explore different interactions with a biological target. princeton.edubenthamscience.com
Conformational Constraint: The flexibility of the hydroxyethyl (B10761427) side chain allows it to adopt multiple conformations. Restricting this flexibility by incorporating the chain into a ring system can lock the molecule into a more biologically active conformation, potentially increasing potency and selectivity by reducing the entropic penalty of binding to a target.
Synthesis of N-Substituted Phenylacetamide Analogs
Modification of the acetamide (B32628) nitrogen provides an avenue to explore how substituents impact the compound's properties. The synthesis of N-substituted phenylacetamide analogs typically involves the acylation of a corresponding N-substituted 3-aminophenol (B1664112) derivative. A general route may start with a suitable N-substituted aniline (B41778) which is then acylated using an acetylating agent like acetyl chloride or acetic anhydride (B1165640).
A common synthetic approach for creating related acetamide scaffolds involves the reaction between a carboxylic acid and an amine. semanticscholar.org For instance, various N-phenylacetamide derivatives have been synthesized by reacting substituted anilines with acyl chlorides or by using coupling agents. nih.govnih.gov A generalized synthetic scheme could involve the reaction of a substituted 3-(1-hydroxyethyl)aniline with an appropriate acyl chloride (R-COCl) or carboxylic acid with a coupling agent to yield the desired N-acyl analog.
Table 1: Examples of N-Substituted Phenylacetamide Analogs and Synthetic Precursors
| Analog Type | R-Group on Nitrogen | Required Amine Precursor | General Synthetic Method |
| N-Alkyl | -CH₃, -C₂H₅ | N-Methyl-3-(1-hydroxyethyl)aniline | Reductive amination followed by acetylation |
| N-Aryl | -C₆H₅ (Phenyl) | N-Phenyl-3-(1-hydroxyethyl)aniline | Buchwald-Hartwig amination followed by acetylation |
| N-Benzyl | -CH₂C₆H₅ | N-Benzyl-3-(1-hydroxyethyl)aniline | Reaction with benzyl (B1604629) bromide followed by acetylation |
The synthesis of N-phenylacetamide derivatives containing varied substituents has been widely reported, often beginning with commercially available substituted anilines. nih.govnih.gov
Hydroxyethyl Group Modifications and Bioisosteric Replacements
The 1-hydroxyethyl group is a critical functional moiety, likely participating in key hydrogen bonding interactions with a biological target. Its modification or replacement is a primary strategy for optimizing affinity and metabolic stability.
Modifications:
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, N-[3-(acetyl)phenyl]acetamide, altering its hydrogen bonding capability from a donor/acceptor to solely an acceptor.
Etherification: Conversion of the hydroxyl group to an ether (e.g., a methoxy (B1213986) group) removes the hydrogen bond donating ability and increases lipophilicity.
Inversion of Stereochemistry: The chiral center at the carbinol carbon can be synthesized in its (R) or (S) form, which can be crucial for stereospecific interactions with a target. bldpharm.com
Bioisosteric Replacements: Bioisosterism is a powerful tool in drug design. nih.gov The hydroxyl group can be replaced with a variety of other functional groups to modulate activity and physicochemical properties. princeton.edudrughunter.com In some diaryl amino piperidine (B6355638) series, replacing a hydroxyl group with a primary amide was shown to enhance receptor activity and improve metabolic stability. nih.gov
Table 2: Potential Bioisosteric Replacements for the Hydroxyl Group
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| -OH | -NH₂ (Amino) | Similar size, maintains hydrogen bond donor capability. |
| -OH | -F (Fluoro) | Minimal steric perturbation, acts as a weak H-bond acceptor, can block metabolic oxidation. nih.gov |
| -OH | -SH (Thiol) | Can alter pKa and hydrogen bonding properties. drughunter.com |
| -OH | -CONH₂ (Amide) | Can act as both H-bond donor and acceptor, potentially forming different interactions. nih.gov |
| -OH | -CH₂OH (Hydroxymethyl) | Increases spacing and flexibility. |
The choice of bioisostere depends on the specific goals of the modification, such as enhancing potency, improving metabolic profile, or altering solubility. benthamscience.com
Phenylene Ring Substitution Patterns and Their Synthetic Routes
Introducing substituents onto the phenylene ring is a classic strategy to modulate electronic properties, steric bulk, and lipophilicity, thereby influencing receptor affinity and selectivity. Quantitative structure-activity relationship (QSAR) studies on related N-phenylacetamide analogs have demonstrated that the position and nature of substituents are critical. nih.gov
Substitution Patterns and Effects:
Positional Isomerism: Studies on related scaffolds have shown that the position of a substituent (ortho, meta, or para to the acetamide group) significantly impacts biological activity. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamides, 3-substituted (meta) compounds generally exhibited higher affinity for sigma receptors compared to their 2- (ortho) or 4- (para) substituted counterparts. nih.gov
Electronic Effects: Electron-donating groups (e.g., -OCH₃, -NH₂) and electron-withdrawing groups (e.g., -Cl, -NO₂) can alter the electron density of the ring and the pKa of the amide nitrogen, influencing binding interactions. Halogen substitutions have been shown to increase affinity for certain receptors. nih.gov
Synthetic Routes: The synthesis of these analogs typically starts from an appropriately substituted aniline. For example, to synthesize a 4-chloro derivative of this compound, one would begin with 4-chloro-3-aminophenol. The synthesis would proceed through the protection of the amino group, introduction of the hydroxyethyl moiety (e.g., via Grignard reaction on a protected aldehyde), followed by acetylation of the amine. The directing effects of existing substituents on the ring are a key consideration in multi-step syntheses. assets-servd.host
Table 3: Influence of Phenylene Ring Substitution on Analog Properties
| Substituent (X) | Position | Potential Effect on Activity | General Synthetic Precursor |
| -Cl, -F | 2-, 3-, or 4- | Modulates lipophilicity and electronics; can increase affinity. nih.gov | Substituted Aniline (e.g., 2-Chloroaniline) |
| -OCH₃ | 2-, 3-, or 4- | Electron-donating; can influence H-bonding and metabolism. nih.gov | Substituted Anisidine |
| -NO₂ | 2-, 3-, or 4- | Strong electron-withdrawing; often used as a synthetic intermediate for an amino group. nih.gov | Substituted Nitroaniline |
| -CH₃ | 2-, 3-, or 4- | Increases lipophilicity; provides steric bulk. | Substituted Toluidine |
Conformationally Restricted Analogs and Scaffolds
To reduce the conformational flexibility of the this compound scaffold, various strategies can be employed to create more rigid analogs. The goal is to lock the molecule in a presumed "bioactive" conformation, which can lead to a significant increase in potency and selectivity.
Design and Synthetic Strategies:
Cyclization of the Side Chain: The hydroxyethyl group can be cyclized onto the phenyl ring to form a heterocyclic system, such as a dihydrobenzofuran or chroman ring. This would rigidly fix the position of the oxygen atom relative to the phenylacetamide core.
Incorporation into a Ring: The N-acetamide and hydroxyethyl groups could be incorporated into a larger heterocyclic ring system. For example, a reaction between the hydroxyl and amide nitrogen could conceptually lead to the formation of a morpholinone or related heterocyclic scaffold.
Bridged Analogs: Creating a bridge between the phenyl ring and another part of the molecule can severely restrict conformational freedom.
Introduction of Bulky Groups: While not strictly a method of creating a new scaffold, the introduction of bulky groups (e.g., a t-butyl group) can sterically hinder bond rotation, effectively restricting the available conformations.
The synthesis of such constrained systems often requires multi-step, novel synthetic routes. nih.gov For instance, creating a cyclic ether might involve an intramolecular Williamson ether synthesis from a precursor with a leaving group appropriately positioned on the side chain. The development of conformationally restricted analogs represents a sophisticated approach to refining the pharmacological properties of the parent compound.
Emerging Applications in Chemical Science and Technology Non Clinical
Use as Building Blocks for Organic Synthesis
The dual functionality of N-[3-(1-hydroxyethyl)phenyl]acetamide offers significant versatility as a building block in organic synthesis. The hydroxyl and acetamide (B32628) groups can be selectively modified to create a variety of derivatives.
The secondary alcohol is a key reactive center. It can undergo oxidation to produce the corresponding ketone, N-(3-acetylphenyl)acetamide, a common precursor in the synthesis of various pharmaceuticals and fine chemicals. This ketone can then serve as a handle for further carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or Grignard reactions, to build more complex molecular architectures. For instance, acetophenone (B1666503) derivatives are widely used in the synthesis of chalcones, which are precursors to flavonoids and other biologically active heterocyclic compounds. nih.gov
Furthermore, the chiral nature of the 1-hydroxyethyl group, once resolved into its individual enantiomers, makes (R)- or (S)-N-[3-(1-hydroxyethyl)phenyl]acetamide a valuable chiral building block. Chiral alcohols are crucial in asymmetric synthesis for the preparation of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. nih.gov These resolved enantiomers can be used to synthesize chiral ligands for transition-metal catalysts, which are instrumental in a wide array of asymmetric transformations. nih.gov
The acetamide group also offers synthetic handles. It can be hydrolyzed to the corresponding amine, 3-amino-α-methylbenzyl alcohol, which is a precursor for various compounds, including substituted phenylethanolamines. nih.gov The amine functionality can then be used to form amides, imines, or be incorporated into heterocyclic systems. The synthesis of N-phenylacetamide derivatives is a common strategy in the development of new compounds with potential biological activities. nih.gov
Role in Material Science Applications (e.g., polymer precursors, functional materials)
In the realm of material science, molecules possessing both hydroxyl and amide functionalities are valuable as monomers for the synthesis of functional polymers. The hydroxyl group can participate in condensation polymerizations to form polyesters or polyethers, while the amide group can contribute to the polymer's properties through hydrogen bonding.
While specific research on the polymerization of this compound is not widely documented, the principles of polymer chemistry suggest its potential as a monomer. The presence of the hydroxyl group allows for its incorporation into polyester (B1180765) chains through reactions with dicarboxylic acids or their derivatives. The resulting polymers would have pendant acetamidophenyl groups, which could influence the material's thermal properties, solubility, and mechanical strength due to intermolecular hydrogen bonding. The synthesis of functional polymers from monomers containing hydroxyl or amide groups is a well-established field. illinois.edunih.gov
Furthermore, the modification of the hydroxyl group to an acryloyl or methacryloyl group would transform this compound into a vinyl monomer suitable for radical polymerization. This would lead to the formation of poly(acrylates) or poly(methacrylates) with the N-acetylphenyl group as a side chain. Such polymers could have interesting properties for applications in coatings, adhesives, or biomedical materials. The synthesis of polymers from hydroxy-functionalized vinyl ethers and acrylamides has been explored for creating materials with specific properties like lower critical solution temperatures (LCST). nih.gov
Development of Chemical Probes for Research Tools
Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or enzymes, to study their function. The development of such probes often starts from a scaffold molecule that can be systematically modified to optimize binding affinity and selectivity. nih.govnih.gov
This compound possesses structural features that make it a candidate for development into a chemical probe. The phenylacetamide core is present in a variety of biologically active molecules. By modifying the hydroxyl group and the phenyl ring, a library of derivatives can be synthesized and screened for activity against a particular target.
For example, the hydroxyl group can be used as a point of attachment for reporter groups, such as fluorescent dyes or biotin (B1667282) tags, which are essential for visualizing the probe's interaction with its target in biological systems. The development of chemical probes often involves the synthesis of a lead compound followed by the creation of analogs with different functional groups to improve potency and selectivity. nih.gov While there is no specific literature detailing the use of this compound as a chemical probe, its structural similarity to known pharmacophores suggests its potential in this area.
Future Research Trajectories and Interdisciplinary Perspectives
Development of Novel Catalytic Systems for Synthesis
The efficient synthesis of N-[3-(1-hydroxyethyl)phenyl]acetamide and its derivatives is fundamental to enabling further research. Future efforts will concentrate on creating more sophisticated and sustainable catalytic systems. A significant area of focus is the use of heterogeneous palladium (Pd) nanocatalysts. researchgate.net These systems are prized for their high surface area and the ability to be recycled, which enhances the sustainability of chemical processes. Modern research is exploring the immobilization of Pd active sites on various porous solid supports, which can facilitate C-C cross-coupling reactions—a key step in building the carbon framework of such molecules. researchgate.net
Furthermore, the concept of tandem or one-pot reactions, where multiple synthetic steps are performed in a single reactor without isolating intermediates, is gaining traction. researchgate.net This approach, often enabled by advanced palladium-containing catalysts, significantly improves efficiency by reducing waste and saving time. researchgate.net Another promising avenue is the use of alumina-mediated condensation in the gas phase, which offers a different modality for synthesizing N-phenyl derivatives. researchgate.net
Table 1: Emerging Catalytic Systems for Phenylacetamide Synthesis
| Catalytic System | Key Advantages | Relevant Reaction Type |
| Heterogeneous Pd Nanocatalysts | High surface area, reusability, enhanced stability. researchgate.net | C-C Cross-Coupling Reactions. researchgate.net |
| Tandem Process Catalysts | Increased efficiency, reduced waste, no intermediate separation. researchgate.net | Multi-step one-pot synthesis. researchgate.net |
| Alumina-Mediated Systems | Solvent-free conditions, applicability to gas-phase reactions. researchgate.net | Condensation of diols with amines. researchgate.net |
Deeper Mechanistic Elucidation at the Molecular Level
A thorough understanding of reaction mechanisms is critical for optimizing synthetic protocols and designing next-generation catalysts. For palladium-catalyzed reactions, the mechanism typically involves a cycle of oxidative addition, transmetallation, and reductive elimination. researchgate.net Future research will aim to dissect these steps at the molecular level for the specific synthesis of this compound precursors. This involves studying the structure-reactivity relationship to understand how the electronic and steric properties of the reactants and catalyst influence reaction outcomes. researchgate.net
Investigating the role of catalyst supports is also crucial. For instance, understanding how porous solids ligate with palladium centers through covalent bonds can lead to the design of more robust and efficient heterogeneous catalysts. researchgate.net Similarly, for methods like alumina-mediated condensation, a detailed mechanistic interpretation of the catalyst's action is essential for expanding its applicability and improving yields. researchgate.net Computational modeling will play a significant role in simulating reaction pathways and transition states, providing insights that are often difficult to obtain through experimental means alone.
Predictive Modeling for Chemical Property Design
The convergence of chemistry and machine learning is revolutionizing materials and drug discovery. nih.govarxiv.org Predicting the chemical properties of compounds like this compound through computational models can drastically accelerate research by prioritizing candidates for synthesis and testing. nih.gov Graph Neural Networks (GNNs) have emerged as a particularly powerful tool, capable of learning directly from the graph structure of a molecule to predict its properties with high accuracy. nih.gov
A key challenge in this field is overcoming experimental biases present in the literature data used to train these models. arxiv.org Future research will increasingly incorporate techniques from causal inference, such as inverse propensity scoring and counter-factual regression, to mitigate these biases. nih.gov This ensures that the predictive models are more robust and perform well on new, unseen compounds. nih.govarxiv.org This data-driven approach allows for the rapid screening of virtual libraries of derivatives, designing molecules with specific, desired characteristics before they are ever synthesized in a lab.
Table 2: Predictive Modeling in Chemical Design
| Modeling Technique | Application | Key Benefit |
| Graph Neural Networks (GNNs) | Predicts chemical properties from molecular structure. nih.gov | Automatic feature extraction and high accuracy. nih.gov |
| Inverse Propensity Scoring (IPS) | Mitigates bias in experimental training datasets. nih.govarxiv.org | Improves predictive performance and model reliability. nih.gov |
| Counter-Factual Regression (CFR) | A bias mitigation technique combined with GNNs. arxiv.org | Enhances performance in biased data scenarios. arxiv.org |
Advanced Characterization Techniques in Structural Chemistry
Precise structural characterization is the bedrock of chemical science. For this compound, a combination of advanced analytical techniques is necessary to confirm its identity and understand its properties. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the exact molecular formula. nih.govmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, provides detailed information about the hydrogen and carbon framework of the molecule, confirming the connectivity of atoms. nih.govmdpi.com
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups present, such as the hydroxyl (-OH) and amide (-NHC=O) groups, by detecting their characteristic vibrational frequencies. openaccessjournals.com For a complete understanding of its three-dimensional structure and intermolecular interactions, single-crystal X-ray diffraction is the gold standard. As demonstrated in a study of the closely related N-(3-Hydroxyphenyl)acetamide, this technique can reveal precise bond lengths, bond angles, and the geometry of hydrogen-bonding networks within the crystal lattice. researchgate.net These advanced methods, when used in concert, provide a comprehensive structural profile of the compound.
Table 3: Advanced Characterization Techniques
| Technique | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Confirms exact mass and elemental composition. mdpi.com |
| Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) | Details the carbon-hydrogen framework and atomic connectivity. mdpi.com |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups (e.g., -OH, -NH). openaccessjournals.com |
| Single-Crystal X-ray Diffraction | Determines the precise 3D molecular structure and intermolecular hydrogen bonding. researchgate.net |
Q & A
Q. What regulatory guidelines apply to preclinical studies of this compound?
- Methodological Answer :
- Impurity Profiling : Follow ICH Q3A/B thresholds for genotoxic impurities (e.g., ≤1.5 µg/day) .
- Safety Testing : Conduct Ames test (OECD 471) and micronucleus assay (OECD 487) before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
